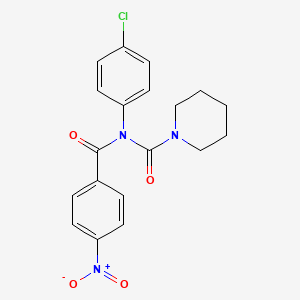

![molecular formula C17H16N8OS B2423060 ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-イル)メタノン CAS No. 2034376-49-1](/img/structure/B2423060.png)

ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-(3-メチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピペラジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

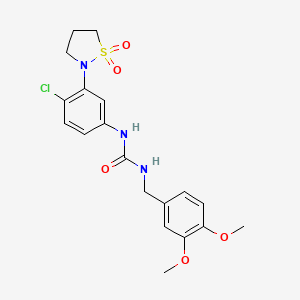

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N8OS and its molecular weight is 380.43. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光起電力および有機太陽電池

BTZモチーフは、有機光起電力デバイスにおいて優れた電子受容体として機能します。研究者らは、その強力な電子受容能により、効率的な太陽電池を設計する際にその使用を検討してきました。 BTZベースの材料をドナー-アクセプター系に組み込むことで、科学者たちは電荷分離を強化し、デバイス全体の性能を向上させることを目指しています .

蛍光センサー

BTZ誘導体は、蛍光センサーとして応用が見出されています。これらの化合物は、特定の分析物または生体分子を選択的に検出できます。たとえば、BTZベースのプローブは、脂質滴、ミトコンドリア、および細胞膜のイメージングに使用されてきました。 それらのユニークな電子特性は、細胞プロセスを可視化するのに役立つ貴重なツールとなっています .

光触媒

BTZは光起電力で広く研究されてきましたが、可視光有機光触媒としての可能性はあまり注目されていません。最近の研究では、バッチ条件と連続フロー条件の両方で触媒反応にBTZベースの化合物を検討しています。 これらの光触媒は、電子不足ヘテロアリールのミニスキー型脱カルボキシル化アルキル化を含むさまざまな変換において有望な性能を示しています .

抗がん剤

BTZ誘導体は、その電子特性に加えて、潜在的な治療薬として調査されています。研究者らは、腫瘍低酸素を標的とする新規のホウ素系BTZ化合物のシリーズを設計してきました。 これらの分子は抗がん剤として有望ですが、その有効性を検証するためにはさらなる研究が必要です .

生体イメージングプローブ

BTZベースの化合物は、その蛍光特性により、生体イメージングプローブとして機能できます。特定の細胞成分に選択的に結合することにより、生物学的構造とプロセスを可視化できます。 研究者らは、この分野での可能性を継続して探求しています .

三元系光起電力システム

場合によっては、BTZ誘導体は、三元系有機光起電力セル(PSC)において二次受容体材料として作用します。 たとえば、4,7-ビス(5-ブロモチオフェン-2-イル)-5,6-ジフルオロベンゾ[c][1,2,5]チアジアゾール(BTF)は、他の受容体と共に使用され、PSC効率を向上させています .

作用機序

Target of Action

It is known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It is suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

The compound may affect the biochemical pathways related to tumor hypoxia . Hypoxia is a condition that promotes angiogenesis, cancer cell division, and cell survival

Pharmacokinetics

It is known that similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that they may have favorable bioavailability and distribution characteristics.

Result of Action

The compound may have anticancer potential, targeting tumor hypoxia . It has been suggested that similar compounds have shown cytotoxic activities against tumor cell lines . .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8OS/c1-11-19-20-16-15(18-4-5-25(11)16)23-6-8-24(9-7-23)17(26)12-2-3-13-14(10-12)22-27-21-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWWEBQAZIRTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

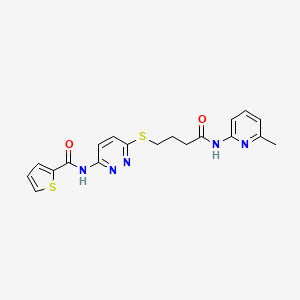

![ethyl 4-(4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2422980.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;hydrochloride](/img/structure/B2422982.png)

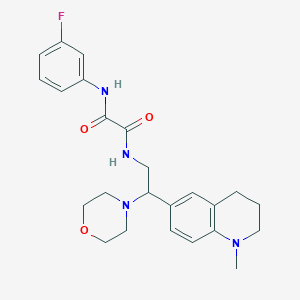

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2422984.png)

![6-[4-(propan-2-yl)phenyl]-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2422988.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)

![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)